molecular formula C49H48K3N3O16S4 B14764237 Sulfo-Cyanine7.5 NHS ester

Sulfo-Cyanine7.5 NHS ester

Cat. No.: B14764237
M. Wt: 1180.5 g/mol
InChI Key: TYSHGIUBDBFDOC-UHFFFAOYSA-K
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Description

Sulfo-Cyanine7.5 NHS ester is a water-soluble, near-infrared fluorescent dye. It is an amine-reactive succinimide ester, which allows it to label biomolecules such as proteins with ease. This compound is particularly useful for near-infrared imaging due to its high quantum yield and photostability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cyanine7.5 NHS ester typically involves the reaction of a sulfo-cyanine dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to ensure high purity and yield. The final product is typically lyophilized and stored under dry, dark conditions to maintain stability .

Chemical Reactions Analysis

Scientific Research Applications

Sulfo-Cyanine7.5 NHS ester is widely used in various scientific research fields:

    Chemistry: Used as a fluorescent tag for studying molecular interactions and dynamics.

    Biology: Employed in bioimaging techniques to visualize cellular and molecular processes.

    Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.

    Industry: Applied in the development of biosensors and diagnostic assays .

Mechanism of Action

Sulfo-Cyanine7.5 NHS ester exerts its effects through its ability to form covalent bonds with amine groups on biomolecules. This covalent attachment allows the dye to label proteins, peptides, and other molecules, enabling their detection and visualization. The dye’s near-infrared fluorescence is particularly advantageous for imaging applications, as it minimizes background interference from biological tissues .

Comparison with Similar Compounds

Similar Compounds

  • Sulfo-Cyanine7 NHS ester
  • Indocyanine Green (ICG)
  • Sulfo-Cyanine5 NHS ester

Uniqueness

Sulfo-Cyanine7.5 NHS ester stands out due to its higher quantum yield and photostability compared to other similar dyes. Its trimethylene bridge structure enhances its fluorescence properties, making it more effective for near-infrared imaging applications .

Properties

Molecular Formula

C49H48K3N3O16S4

Molecular Weight

1180.5 g/mol

IUPAC Name

tripotassium;3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C49H51N3O16S4.3K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;;;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);;;/q;3*+1/p-3

InChI Key

TYSHGIUBDBFDOC-UHFFFAOYSA-K

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Origin of Product

United States

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